3,3',6,6'-Tetraiodo-9,9'-spirobi[fluorene]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3’,6,6’-Tetraiodo-9,9’-spirobi[fluorene] is a chemical compound known for its unique structure and properties It belongs to the spirobi[fluorene] family, characterized by a spiro linkage between two fluorene units
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’,6,6’-Tetraiodo-9,9’-spirobi[fluorene] typically involves the iodination of 9,9’-spirobi[fluorene]. One common method includes the use of iodine and an oxidizing agent such as potassium iodate in an acidic medium. The reaction is carried out under controlled temperature and time to ensure the selective iodination at the desired positions.
Industrial Production Methods
While specific industrial production methods for 3,3’,6,6’-Tetraiodo-9,9’-spirobi[fluorene] are not well-documented, the general approach would involve scaling up the laboratory synthesis. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
3,3’,6,6’-Tetraiodo-9,9’-spirobi[fluorene] undergoes various chemical reactions, including:
Substitution Reactions: The iodine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can participate in redox reactions, altering its oxidation state and potentially forming new derivatives.
Coupling Reactions: It can undergo coupling reactions to form larger, more complex molecules.
Common Reagents and Conditions
Substitution: Reagents such as organometallic compounds (e.g., Grignard reagents) or nucleophiles (e.g., amines) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed depend on the specific reaction and reagents used. For example, substitution reactions can yield various functionalized spirobi[fluorene] derivatives, while oxidation and reduction can lead to different oxidation states of the compound.
Scientific Research Applications
3,3’,6,6’-Tetraiodo-9,9’-spirobi[fluorene] has several applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules and polymers.
Biology: Potential use in bioimaging and as a probe due to its unique optical properties.
Medicine: Investigated for its potential in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the development of advanced materials, including organic semiconductors and light-emitting diodes (OLEDs).
Mechanism of Action
The mechanism by which 3,3’,6,6’-Tetraiodo-9,9’-spirobi[fluorene] exerts its effects is primarily through its interaction with molecular targets. The iodine atoms play a crucial role in these interactions, influencing the compound’s reactivity and binding affinity. The spiro linkage provides structural rigidity, which can affect the compound’s overall stability and performance in various applications.
Comparison with Similar Compounds
Similar Compounds
- 3,3’,6,6’-Tetrabromo-9,9’-spirobi[fluorene]
- 3,3’,6,6’-Tetrachloro-9,9’-spirobi[fluorene]
- 3,3’,6,6’-Tetrafluoro-9,9’-spirobi[fluorene]
Uniqueness
3,3’,6,6’-Tetraiodo-9,9’-spirobi[fluorene] is unique due to the presence of iodine atoms, which impart distinct chemical and physical properties compared to its brominated, chlorinated, and fluorinated counterparts. The larger atomic radius and higher atomic weight of iodine influence the compound’s reactivity, making it suitable for specific applications that require these characteristics.
Properties
Molecular Formula |
C25H12I4 |
---|---|
Molecular Weight |
820.0 g/mol |
IUPAC Name |
3,3',6,6'-tetraiodo-9,9'-spirobi[fluorene] |
InChI |
InChI=1S/C25H12I4/c26-13-1-5-21-17(9-13)18-10-14(27)2-6-22(18)25(21)23-7-3-15(28)11-19(23)20-12-16(29)4-8-24(20)25/h1-12H |
InChI Key |
ITKRQZWIPWPPNR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1I)C3=C(C24C5=C(C=C(C=C5)I)C6=C4C=CC(=C6)I)C=CC(=C3)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.